molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No. B2919403
CAS RN: 478259-50-6
M. Wt: 274.324
InChI Key: VYUSOPPDIUUOLQ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide, also known by its chemical structure (CAS number: 478259-50-6), is a synthetic compound. Its molecular formula is C₁₄H₁₈N₄O₂ . This compound belongs to the class of pyrrole derivatives and contains an imidazole ring.


Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide consists of a pyrrole ring with a propionyl group at position 4 and an imidazole moiety attached via a propyl linker. The imidazole ring contributes to its potential biological activity. Researchers have elucidated this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide may participate in various chemical reactions. These reactions could involve nucleophilic substitutions, acylations, or cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its electronic and vibrational properties .

Scientific Research Applications

Synthesis of pH-Sensitive Polymers

The compound has been used in the synthesis of pH-sensitive polyaspartamide derivatives . These polymers have applications in drug delivery systems where the release of the drug can be controlled by the pH of the environment.

Development of Amphiphilic Polymers

It has been utilized in the preparation of pH-sensitive amphiphilic polymers with different degrees of octadecylamine substitution . These polymers can form micelles and are useful in delivering hydrophobic drugs.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit moderate in vitro activity against tumor cell lines . For example, an iridium complex derived from this compound demonstrated high activity against the human ovarian carcinoma cell line A2780.

Broad Spectrum of Biological Activities

Imidazole derivatives, including this compound, show a wide range of biological activities. They have been reported to possess antibacterial, antifungal, antiviral, and antihelmintic properties, making them valuable in the development of new therapeutic agents .

Drug Development Synthon

Due to its core structure, this compound is an important synthon in drug development. It can be used to create novel drugs with enhanced efficacy and reduced side effects for various diseases .

Safety and Hazards

As with any chemical compound, safety precautions are necessary during handling, synthesis, and storage. Researchers should follow established safety protocols, including proper protective equipment and ventilation. Additionally, toxicity studies are crucial to evaluate potential hazards .

Future Directions

  • Clinical Trials : Evaluate its safety and efficacy in vivo .

Mechanism of Action

Target of Action

The compound N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a potent covalent inhibitor of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including endoplasmic reticulum-associated degradation (ERAD), cell cycle regulation, and DNA repair .

Mode of Action

The compound targets the C522 residue of p97 . By binding to this residue, it inhibits the ATPase activity of p97, disrupting its function and leading to changes in the cellular processes that p97 is involved in .

Biochemical Pathways

The inhibition of p97 affects several biochemical pathways. Given p97’s role in ERAD, its inhibition can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response . Additionally, p97’s involvement in cell cycle regulation and DNA repair means that its inhibition can impact these processes as well .

Result of Action

The result of the compound’s action is the disruption of p97’s function, leading to changes in various cellular processes. This can have a range of effects at the molecular and cellular level, depending on the specific context .

Action Environment

The action of N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s solubility and stability, thereby affecting its bioavailability and efficacy. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to p97 .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSOPPDIUUOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide

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